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Compound of Interest
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Cat. No.: B072933 Get Quote

A Spectroscopic Guide to Mono- and Bis-
Chromium Tricarbonyl Complexes of Biphenyl
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of mono- and bis-chromium

tricarbonyl complexes of biphenyl, specifically (η⁶-biphenyl)tricarbonylchromium and μ-(η⁶:η⁶)-

biphenyl-bis(tricarbonylchromium). The addition of one or two chromium tricarbonyl moieties to

the biphenyl scaffold significantly alters its electronic and structural properties, which can be

effectively probed using various spectroscopic techniques. This comparison is essential for

researchers working with these and similar organometallic complexes in fields such as organic

synthesis, catalysis, and materials science.

Spectroscopic Data Comparison
The coordination of the electron-withdrawing Cr(CO)₃ group(s) to the biphenyl π-system

induces notable shifts in the spectroscopic signatures of the molecule. These changes provide

valuable insights into the electronic structure and bonding within the complexes. The following

tables summarize the key spectroscopic data for uncomplexed biphenyl and its mono- and bis-

chromium tricarbonyl derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Biphenyl 7.34 (t), 7.44 (t), 7.60 (d) 127.2, 127.3, 128.8, 141.2

(η⁶-Biphenyl)Cr(CO)₃

Coordinated Ring: 5.2-5.6

(m)Uncoordinated Ring: ~7.3-

7.5 (m)

Coordinated Ring: ~90-

95Uncoordinated Ring: ~127-

138CO: ~234

μ-(η⁶:η⁶)-Biphenyl-[Cr(CO)₃]₂ ~5.3-5.7 (m)
Coordinated Rings: ~92-96CO:

~233

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument

frequency. The data for the complexed species are typical ranges observed for such

compounds.

Table 2: Infrared and UV-Visible Spectroscopic Data

Compound IR ν(CO) (cm⁻¹) UV-Vis λmax (nm)

Biphenyl N/A ~250

(η⁶-Biphenyl)Cr(CO)₃ ~1970, ~1890 ~320 (MLCT band)

μ-(η⁶:η⁶)-Biphenyl-[Cr(CO)₃]₂ ~1980, ~1910 ~325 (MLCT band)

Note: The IR spectra of the chromium complexes are characterized by strong absorptions in

the carbonyl stretching region. The UV-Vis spectra show a characteristic metal-to-ligand charge

transfer (MLCT) band.

Experimental Protocols
The following sections detail the general methodologies for the synthesis and spectroscopic

characterization of the title compounds.

Synthesis of (η⁶-Biphenyl)tricarbonylchromium and μ-
(η⁶:η⁶)-Biphenyl-bis(tricarbonylchromium)
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These complexes are typically synthesized by the direct reaction of biphenyl with chromium

hexacarbonyl, Cr(CO)₆. The ratio of reactants and reaction time can be adjusted to favor the

formation of the mono- or bis-complex.

Materials:

Biphenyl

Chromium hexacarbonyl (Cr(CO)₆)

High-boiling point ether solvent (e.g., di-n-butyl ether)

Tetrahydrofuran (THF)

Inert gas (Argon or Nitrogen)

Standard Schlenk line glassware

Procedure for Mono-complex:

In a flame-dried Schlenk flask under an inert atmosphere, a mixture of di-n-butyl ether and

THF (typically in a 9:1 or 10:1 ratio) is prepared.

Biphenyl and a stoichiometric equivalent or slight excess of Cr(CO)₆ are added to the solvent

mixture.

The reaction mixture is heated to reflux (around 140 °C) with vigorous stirring. The reaction

is monitored by TLC or other suitable methods.

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting solid is purified by column chromatography on silica gel to yield the yellow

crystalline mono-complex.

Procedure for Bis-complex:
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The procedure is similar to the synthesis of the mono-complex, but a larger excess of

Cr(CO)₆ (typically 2.5 to 3 equivalents) and longer reaction times are employed.

The reaction mixture is worked up in the same manner, and the bis-complex is isolated and

purified by column chromatography.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Samples are prepared by dissolving a few milligrams of the complex in

a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube under an inert

atmosphere to prevent decomposition.

¹H NMR: Spectra are recorded on a 300 or 400 MHz spectrometer. The upfield shift of the

protons on the coordinated ring(s) compared to uncomplexed biphenyl is a key diagnostic

feature.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. The signals for the carbon

atoms of the coordinated ring are shifted significantly upfield to around 90-95 ppm. The

carbonyl carbons appear far downfield, typically around 230-240 ppm.

Infrared (IR) Spectroscopy:

Sample Preparation: Samples can be analyzed as a KBr pellet or as a solution in a suitable

solvent (e.g., hexane or dichloromethane) in an IR-transparent cell.

Data Acquisition: Spectra are recorded on an FTIR spectrometer. The key diagnostic peaks

are the strong C-O stretching bands between 1800 and 2000 cm⁻¹. The number and position

of these bands provide information about the symmetry of the Cr(CO)₃ group.

UV-Visible (UV-Vis) Spectroscopy:

Sample Preparation: A dilute solution of the complex in a UV-transparent solvent (e.g.,

cyclohexane or methanol) is prepared in a quartz cuvette.

Data Acquisition: The absorption spectrum is recorded over a range of 200-800 nm. The

characteristic feature for these complexes is the broad and intense metal-to-ligand charge
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transfer (MLCT) band in the near-UV region.

Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and comparative

spectroscopic analysis of mono- and bis-chromium tricarbonyl complexes of biphenyl.

Synthesis

Spectroscopic Analysis

Comparative Data

Biphenyl

Reflux (1 equiv. Cr(CO)6) Reflux (>2 equiv. Cr(CO)6)

Cr(CO)6

(η⁶-Biphenyl)Cr(CO)₃ μ-(η⁶:η⁶)-Biphenyl-[Cr(CO)₃]₂

NMR Spectroscopy
(¹H, ¹³C) IR SpectroscopyUV-Vis Spectroscopy

Data Tables & Interpretation
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Caption: Synthetic and analytical workflow.
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[https://www.benchchem.com/product/b072933#spectroscopic-comparison-of-mono-and-bis-
chromium-tricarbonyl-complexes-of-biaryls]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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